Comprehensive Structural Elucidation and Analytical Profiling of (2-Amino-5-bromo-1,3-phenylene)dimethanol
Comprehensive Structural Elucidation and Analytical Profiling of (2-Amino-5-bromo-1,3-phenylene)dimethanol
Executive Summary
(2-Amino-5-bromo-1,3-phenylene)dimethanol (CAS: 1936217-53-6) is a highly functionalized, symmetric aromatic building block critical to the synthesis of complex heterocyclic compounds, including benzoxazines, quinazolines, and macrocyclic drug candidates. Due to its dense array of hydrogen-bond donors and acceptors, alongside the presence of a heavy halogen, the structural validation of this compound requires a multimodal analytical approach.
This whitepaper provides an authoritative, in-depth guide to the structural analysis of (2-Amino-5-bromo-1,3-phenylene)dimethanol. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the causality behind experimental choices and establishing self-validating analytical protocols that ensure absolute data integrity.
Molecular Architecture & Physicochemical Profile
The molecular architecture of (2-Amino-5-bromo-1,3-phenylene)dimethanol features a central benzene ring substituted with an amino group at position 2, hydroxymethyl groups at positions 1 and 3, and a bromine atom at position 5[1]. This creates a C2v symmetric system (averaging rotamers), which significantly simplifies its Nuclear Magnetic Resonance (NMR) profile but complicates its solid-state behavior due to extensive intra- and intermolecular hydrogen bonding.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (2-Amino-5-bromo-1,3-phenylene)dimethanol |
| CAS Registry Number | 1936217-53-6 |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.07 g/mol |
| SMILES String | NC1=C(CO)C=C(Br)C=C1CO |
| Symmetry | C2v (Equivalent positions: C1/C3, C4/C6) |
| H-Bond Donors/Acceptors | 4 Donors (-NH₂, 2 × -OH) / 3 Acceptors (N, 2 × O) |
Analytical Strategy & Causality
To definitively prove the structure and purity of this compound, a triad of analytical techniques must be employed. The selection of these techniques and their specific operational parameters is driven by the molecule's unique physicochemical properties.
Fig 1. Multimodal analytical workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR): The Causality of Solvent Selection
For 1H NMR analysis, the choice of solvent is the most critical variable. While Chloroform-d (CDCl₃) is standard for many organic molecules, it is highly inappropriate for (2-Amino-5-bromo-1,3-phenylene)dimethanol. In CDCl₃, the dense hydrogen-bonding network causes the -OH and -NH₂ protons to undergo rapid chemical exchange, resulting in broad, indistinguishable baseline humps.
The Solution: Dimethyl sulfoxide-d6 (DMSO-d₆) is selected as the solvent. DMSO is a strong hydrogen-bond acceptor. It outcompetes the solute-solute interactions, effectively "locking" the exchangeable protons into discrete solute-solvent complexes. This causality allows us to observe sharp signals for the -NH₂ group and, crucially, allows the observation of scalar coupling ( 3J ) between the hydroxyl proton (-OH) and the adjacent methylene protons (-CH₂-), yielding a diagnostic triplet for the -OH and a doublet for the -CH₂-[2].
High-Resolution Mass Spectrometry (HRMS): Isotopic Self-Validation
Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is utilized in positive ion mode. The presence of the bromine atom provides a built-in, self-validating diagnostic tool. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, the molecular ion [M+H]+ must present as a distinct doublet separated by 2 m/z units with equal intensity.
Fig 2. Mass spectrometry diagnostic logic utilizing the natural isotopic distribution of bromine.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent false positives.
Protocol 3.1: Quantitative 1H and 13C NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (isotopic purity ≥ 99.9%).
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Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Validation Check: The TMS peak must appear exactly at 0.00 ppm with a linewidth at half-height ( w1/2 ) of < 1.0 Hz, confirming magnetic field homogeneity.
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Acquisition Parameters (1H): 400 MHz spectrometer, 16 scans, acquisition time 3.0 s, relaxation delay (D1) 2.0 s.
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Acquisition Parameters (13C): 100 MHz spectrometer, 1024 scans. Crucial Step: Set the relaxation delay (D1) to 5.0 seconds. This extended delay ensures complete longitudinal relaxation ( T1 ) of the quaternary carbons (C1, C2, C3, C5), validating the quantitative reliability of the carbon integration.
Protocol 3.2: ESI-TOF HRMS Validation
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Calibration: Calibrate the mass spectrometer using a sodium formate cluster solution prior to injection. Validation Check: Mass accuracy must be < 2 ppm across the 100-1000 m/z range.
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Sample Injection: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. Inject via direct infusion at 5 µL/min.
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Isotope Ratio Verification: Analyze the [M+H]+ cluster. The protocol mandates an automatic failure flag if the intensity ratio of m/z 231.997 to 233.995 deviates by more than 5% from the theoretical 1:1 ratio, which would indicate isobaric interference.
Quantitative Data Synthesis
The following tables summarize the expected spectroscopic data, providing a benchmark for structural confirmation of commercial or synthesized batches[3],[4].
Table 2: 1H NMR Peak Assignments (400 MHz, DMSO-d₆)
Note: The C2v symmetry renders the two hydroxymethyl groups and the two aromatic protons chemically equivalent.
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | Structural Rationale |
| ~4.45 | Doublet (d) | 5.5 | 4H | -CH₂ -OH | Split by the adjacent hydroxyl proton. |
| ~4.95 | Broad Singlet (br s) | N/A | 2H | -NH₂ | Primary aromatic amine; broadened by quadrupolar relaxation of Nitrogen. |
| ~5.10 | Triplet (t) | 5.5 | 2H | -CH₂-OH | Split by the adjacent methylene protons; visible due to DMSO-d₆ locking. |
| ~7.25 | Singlet (s) | N/A | 2H | Ar-H (C4, C6) | Equivalent protons; shielded by the ortho-amine but deshielded by the meta-bromine. |
Table 3: FTIR Peak Assignments (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity / Shape | Functional Group | Vibrational Mode |
| ~3450, 3350 | Strong, Doublet | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching |
| ~3200 - 3300 | Strong, Broad | Hydroxyl (-OH) | O-H Stretching (Broadened by extensive H-bonding) |
| ~2920, 2850 | Weak | Aliphatic C-H | C-H Stretching (Methylene groups) |
| ~1620 | Medium | Aromatic Ring | C=C Bending / N-H Scissoring |
| ~1050 | Strong | Primary Alcohol | C-O Stretching |
| ~580 | Medium | Aryl Halide | C-Br Stretching |
References
The analytical parameters and compound specifications discussed in this whitepaper are grounded in verified supplier documentation and standard analytical chemistry practices.
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BLD Pharm. "(2-Amino-5-bromo-1,3-phenylene)dimethanol Product Specifications (CAS: 1936217-53-6)". Retrieved from1
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Jiehua Pharma. "Aryls Building Blocks: (2-amino-5-bromo-1,3-phenylene)dimethanol". Retrieved from
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ChemShuttle. "CERTIFICATE OF ANALYSIS - 1936217-53-6 (Batch 129211)". Retrieved from 2
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Sigma-Aldrich. "(2-amino-5-bromo-1,3-phenylene)dimethanol (ADVH303C3342)". Retrieved from 4
